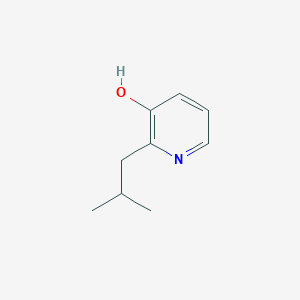
3-Bromo-4-(cyclohexyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(cyclohexyloxy)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the third position and a cyclohexyloxy group at the fourth position on the benzoic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid typically involves the following steps:
Cyclohexyloxy Group Introduction: The cyclohexyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzoic acid with cyclohexanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-(cyclohexyloxy)benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidized derivatives of the benzoic acid.
Reduction Products: Reduced forms of the compound, potentially altering the bromine atom or other functional groups.
Esters: Ester derivatives of the benzoic acid.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-4-(cyclohexyloxy)benzoic acid can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology and Medicine:
Pharmaceutical Research: The compound can be explored for its potential biological activity and therapeutic applications.
Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: Potential use as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(cyclohexyloxy)benzoic acid depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The cyclohexyloxy group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-hydroxybenzoic acid
- 4-Bromo-2-hydroxybenzoic acid
- 3-Bromo-4-methylbenzoic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxy, methyl, cyclohexyloxy) on the benzoic acid ring.
- Reactivity: Variations in reactivity due to the nature and position of substituents.
- Applications: Each compound may have unique applications based on its specific chemical properties.
3-Bromo-4-(cyclohexyloxy)benzoic acid stands out due to the presence of the cyclohexyloxy group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1131594-47-2 |
|---|---|
Formule moléculaire |
C13H15BrO3 |
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
3-bromo-4-cyclohexyloxybenzoic acid |
InChI |
InChI=1S/C13H15BrO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) |
Clé InChI |
YIZUJLANJZAYTB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



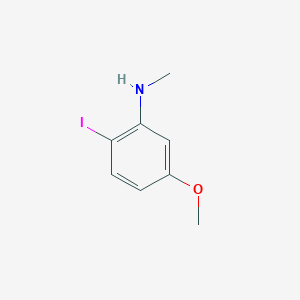
![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)
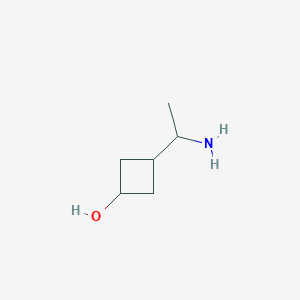


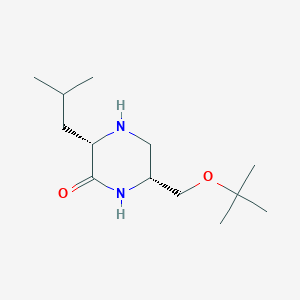

![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)


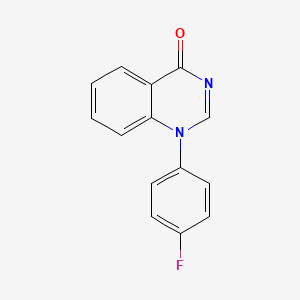
amine](/img/structure/B11925299.png)
